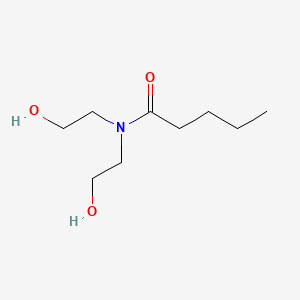
N,N-bis(2-hydroxyethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-hydroxyethyl)pentanamide is a chemical compound with the molecular formula C9H19NO3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two hydroxyethyl groups attached to a pentanamide backbone, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)pentanamide can be synthesized through a one-pot solvent-free synthesis method. This involves the reaction of triglycerides with diethanolamine in the presence of zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst . The reaction is typically carried out at 90°C, resulting in the complete conversion of natural triglycerides to fatty acid diethanolamide within 30 minutes. The catalyst is recyclable for up to six reaction cycles and shows complete conversion even at room temperature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves the depolymerization of paraformaldehyde, followed by ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite in the presence of anhydrous Lewis acid catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-hydroxyethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
N,N-bis(2-hydroxyethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel polyurethanes and other polymers.
Biology: Investigated for its potential as a bio-polymer precursor.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N,N-bis(2-hydroxyethyl)pentanamide involves its interaction with various molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-hydroxyethyl)cinnamamide: A diol monomer with a pendant photo-responsive cinnamide group.
N,N-bis(2-hydroxyethyl)aminomethylphosphonate: A compound used as a flame retardant.
Uniqueness
N,N-bis(2-hydroxyethyl)pentanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
70942-03-9 |
|---|---|
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-9(13)10(5-7-11)6-8-12/h11-12H,2-8H2,1H3 |
Clé InChI |
RBYBLKRMFXJVST-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(CCO)CCO |
SMILES canonique |
CCCCC(=O)N(CCO)CCO |
Key on ui other cas no. |
70942-03-9 |
Séquence |
G |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















